![molecular formula C14H23NO4 B2540616 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers CAS No. 182292-11-1](/img/structure/B2540616.png)
2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers
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Overview
Description
The compound “2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid” is a mixture of diastereomers . It has a molecular weight of 269.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-7-8-4-5-9(10)6-8/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Scientific Research Applications
- Norborneol has been explored as a starting point for drug development due to its bicyclo[2.2.1]heptane scaffold. Researchers investigate its potential as a scaffold for designing novel pharmaceutical compounds .
- Bicyclo[2.2.1]heptan-2-ols, including norborneol, can be converted into corresponding lactones using enzymatic systems. For example, a coupled enzyme system involving dehydrogenase and monooxygenase, with recycling of NADPH/NADP, facilitates these transformations .
- Norborneol has been implicated in endocrine activity. It binds agonistically to the estrogen receptor and/or antagonistically to the androgen receptor in in vitro studies .
- Density functional theory (DFT) calculations reveal a distinct mechanism for Au(I)-catalyzed synthesis of bicyclo[2.2.1]heptanes from 3-alkoxyl-1,6-diynes. An allyl-gold species plays a crucial role in this cycloisomerization process .
Medicinal Chemistry and Drug Development
Biotransformation and Enzymatic Reactions
Endocrine Activity and Receptor Binding
Catalysis and Cycloisomerizations
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-7-8-4-5-9(10)6-8/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPXNIKKISMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2CCC1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid | |
CAS RN |
182292-11-1 |
Source
|
Record name | 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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